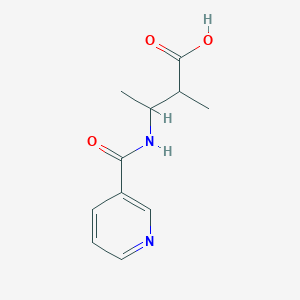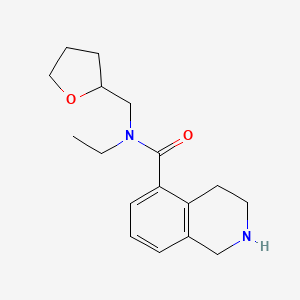![molecular formula C8H11BrN2O2 B6631626 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol, also known as 3-Bromo-PD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been found to modulate the activity of various enzymes and proteins, which are involved in cellular processes such as cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these molecules in various cellular processes. However, one of the limitations is that the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol. One of the areas of interest is the development of new drugs based on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol and its effects on various cellular processes. Furthermore, research is needed to evaluate the safety and efficacy of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in animal and human studies.
Synthesis Methods
The synthesis of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol involves the reaction of 5-bromopyridin-3-amine with 1,2-propanediol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various methods to obtain pure 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol.
Scientific Research Applications
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In medicinal chemistry, 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been explored for the development of new drugs for the treatment of cancer and viral infections.
properties
IUPAC Name |
3-[(5-bromopyridin-3-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c9-6-1-7(3-10-2-6)11-4-8(13)5-12/h1-3,8,11-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPKHFTHVIMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)


![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)

